molecular formula C10H10ClF2NO2 B2745288 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide CAS No. 929973-76-2

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Cat. No.: B2745288
CAS No.: 929973-76-2
M. Wt: 249.64
InChI Key: BAUCHDUGBXXPHF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is an organic compound with the molecular formula C10H10ClF2NO2. It is characterized by the presence of a chloro group, a difluoromethoxy group, and a propanamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide typically involves the reaction of 2-(difluoromethoxy)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted amides or thiol derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The difluoromethoxy group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
  • 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
  • 2-chloro-N-(4-fluorophenyl)propanamide

Uniqueness

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO2/c1-6(11)9(15)14-7-4-2-3-5-8(7)16-10(12)13/h2-6,10H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUCHDUGBXXPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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